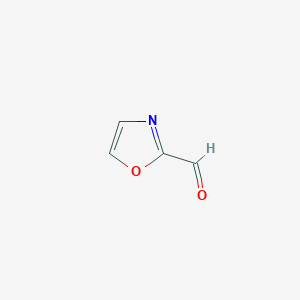

Oxazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHOSUCCUICRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564013 | |

| Record name | 1,3-Oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65373-52-6 | |

| Record name | 1,3-Oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Oxazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Oxazole-2-carbaldehyde (CAS No. 65373-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-2-carbaldehyde, identified by the CAS number 65373-52-6, is a pivotal heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a reactive aldehyde group appended to an electron-deficient oxazole ring, allows for a diverse range of chemical transformations. This reactivity makes it a valuable precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, along with detailed experimental protocols and characterization data to support its application in research and drug development.

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1. While some experimental data is available, certain properties are based on computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65373-52-6 | [3] |

| Molecular Formula | C₄H₃NO₂ | [3] |

| Molecular Weight | 97.07 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 97% (Assay) | [1] |

| Predicted Density | 1.3 ± 0.1 g/cm³ | |

| Predicted Boiling Point | 182.5 ± 23.0 °C at 760 mmHg | |

| Predicted Flash Point | 64.2 ± 22.6 °C |

Synthesis and Experimental Protocols

The synthesis of oxazole derivatives can be achieved through various established methods, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[4][5] A common approach for the preparation of 2-substituted oxazoles involves the cyclization of α-haloketones with primary amides.[4]

General Synthetic Approach: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of oxazoles from aldehydes and Tosylmethylisocyanide (TosMIC).[6] This reaction proceeds via a [3+2] cycloaddition mechanism.[6]

Diagram 1: General Workflow for Van Leusen Oxazole Synthesis

Caption: A generalized workflow for the synthesis of oxazoles using the Van Leusen reaction.

Example Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole

Materials:

-

2-Iodoacetamide

-

2-Bromo-1-(m-tolyl)ethan-1-one

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Silica Gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

To a solution of 2-bromo-1-(m-tolyl)ethan-1-one (1.0 eq) in DMF, add 2-iodoacetamide (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2,5-disubstituted oxazole.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Expected spectral data, based on the analysis of structurally similar compounds, are summarized in Table 2.[1]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm). Aromatic protons of the oxazole ring with characteristic splitting patterns. |

| ¹³C NMR | Carbonyl carbon of the aldehyde group (C=O) signal around δ 180-190 ppm. Signals corresponding to the carbon atoms of the oxazole ring system. |

| Infrared (IR) | Strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹. C=N and C-O stretching vibrations characteristic of the oxazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns involving the loss of CO and cleavage of the oxazole ring.[8] |

Diagram 2: Standard Workflow for Compound Characterization

Caption: A typical workflow for the purification and spectroscopic characterization of a synthesized organic compound.

Reactivity and Applications in Drug Development

The aldehyde functional group in this compound is a key site for its reactivity, participating in a variety of chemical transformations.[1]

Diagram 3: Reactivity of this compound

Caption: Major chemical transformations of the aldehyde group in this compound.

This versatile reactivity makes this compound a valuable intermediate for the synthesis of diverse heterocyclic scaffolds. The oxazole nucleus is a recognized "privileged structure" in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including:

-

Anticancer agents

-

Antimicrobial agents [2]

-

Anti-inflammatory agents

The aldehyde group serves as a handle to introduce various functionalities, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.[6]

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway modulation of this compound are limited in the public domain, the broader class of oxazole derivatives has been extensively studied. Oxazole-containing compounds have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to the modulation of cellular pathways.[2] For instance, certain oxazole derivatives have been identified as inhibitors of enzymes involved in cancer cell proliferation and as antimicrobial agents.[1] The specific biological effects are highly dependent on the substitution pattern of the oxazole ring. Further research is warranted to elucidate the specific biological targets and mechanisms of action for derivatives of this compound.

Conclusion

This compound is a key heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its straightforward reactivity, coupled with the established biological importance of the oxazole scaffold, makes it an attractive starting material for the synthesis of novel compounds with diverse therapeutic applications. This technical guide provides essential information for researchers and developers, though it highlights the need for more publicly available, detailed experimental data for this specific compound to fully unlock its potential in future research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide on the Molecular Weight of Oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of oxazole-2-carbaldehyde, a crucial parameter for a wide range of applications in research and development, including stoichiometric calculations in chemical synthesis, analytical characterization, and drug design.

Molecular Composition and Weight

This compound is a heterocyclic aldehyde with the molecular formula C4H3NO2.[1][2] Its molecular weight is a fundamental chemical property derived from the sum of the atomic weights of its constituent atoms.

The determination of the molecular weight of this compound is based on its elemental composition and the standard atomic weights of each element. The compound consists of carbon, hydrogen, nitrogen, and oxygen.

Table 1: Elemental Composition of this compound

| Element | Symbol | Count |

| Carbon | C | 4 |

| Hydrogen | H | 3 |

| Nitrogen | N | 1 |

| Oxygen | O | 2 |

The molecular weight is calculated by multiplying the count of each atom by its standard atomic weight and summing the results. The standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).

Table 2: Calculation of the Molecular Weight of this compound

| Element | Atomic Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon (C) | 4 | 12.011[3][4] | 48.044 |

| Hydrogen (H) | 3 | 1.008[5][6] | 3.024 |

| Nitrogen (N) | 1 | 14.007[7][8][9] | 14.007 |

| Oxygen (O) | 2 | 15.999[10][11][12] | 31.998 |

| Total Molecular Weight | 97.073 |

The calculated molecular weight of this compound is approximately 97.073 atomic mass units (amu) . This value is consistent with the commonly cited molecular weight of 97.07 g/mol .[1][2]

Methodology for Molecular Weight Determination

The molecular weight of a compound like this compound is typically determined and confirmed using the following experimental techniques:

-

Mass Spectrometry (MS): This is a primary analytical technique used to measure the mass-to-charge ratio of ions. The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, which can also confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR (¹H, ¹³C) is primarily used for structure elucidation, the information obtained can confirm the number of each type of atom, thus corroborating the molecular formula used for the molecular weight calculation.

-

Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimental percentages can be used to derive the empirical formula, and in conjunction with an approximate molecular weight from another method (like mass spectrometry), the exact molecular formula and thus the precise molecular weight can be determined.

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

Caption: Workflow for Molecular Weight Determination.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. youtube.com [youtube.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. fiveable.me [fiveable.me]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of Oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-2-carbaldehyde, a heterocyclic aldehyde, is a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its unique electronic and structural features, conferred by the oxazole ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential biological significance.

Chemical and Physical Properties

This compound is a colorless to light brown liquid at room temperature.[1] Its core structure consists of a five-membered aromatic oxazole ring with an aldehyde group at the 2-position. This substitution pattern significantly influences the compound's reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NO₂ | [2][3] |

| Molecular Weight | 97.07 g/mol | [2][3] |

| CAS Number | 65373-52-6 | [2][3] |

| Appearance | Colorless to light brown liquid | [1] |

| Boiling Point | 182.5 °C (predicted) | [4] |

| Density | 1.258 ± 0.06 g/cm³ (predicted) | [4] |

| pKa (of conjugate acid) | ~0.8 | [4][5] |

| Solubility | Miscible in polar aprotic solvents (e.g., DCM) | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aldehyde proton (CHO) signal expected in the downfield region (δ 9.5-10.5 ppm). Aromatic protons on the oxazole ring will exhibit characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Carbonyl carbon of the aldehyde group (C=O) signal anticipated around δ 180-190 ppm. Signals corresponding to the carbon atoms of the oxazole ring. |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration for the aldehyde group typically observed around 1700 cm⁻¹. Characteristic C=N and C-O stretching vibrations of the oxazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of CO. |

Synthesis and Purification

Several synthetic routes to this compound have been reported, with the Van Leusen oxazole synthesis being a prominent and versatile method.[4]

Van Leusen Oxazole Synthesis

This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.[4]

Experimental Protocol: Van Leusen Synthesis of this compound

Materials:

-

Glyoxal (or a suitable precursor)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equivalent), TosMIC (1.1 equivalents), and potassium carbonate (2.5 equivalents).

-

Add anhydrous methanol to the flask to serve as the solvent.

-

Heat the reaction mixture to reflux (typically around 65 °C) and stir for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel.[1]

Experimental Protocol: Purification by Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the aldehyde functional group and the electronic nature of the oxazole ring.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, oxazole-2-carboxylic acid, using common oxidizing agents.[4]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (oxazol-2-yl)methanol, using reducing agents such as sodium borohydride.[4]

-

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, allowing for the formation of various derivatives such as imines, oximes, and hydrazones.

-

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effects of the ring heteroatoms and the aldehyde group.[4]

Biological Significance and Potential Applications

The oxazole moiety is a common scaffold in many biologically active natural products and synthetic pharmaceuticals.[6] While specific signaling pathway interactions for this compound are not extensively documented, oxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[4] The mechanism of action often involves the interaction of the oxazole-containing molecule with biological targets like enzymes and receptors.[4]

For instance, some carbazole derivatives containing an aldehyde group have been shown to reactivate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[7] This occurs through the activation of MAPK signaling pathways (p38-MAPK and JNK), which in turn phosphorylate and activate p53. Given the structural similarities, it is plausible that this compound or its derivatives could engage in similar interactions, though this requires further investigation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Representative Signaling Pathway

The following diagram depicts a generalized signaling pathway that can be modulated by certain bioactive aldehydes, leading to the activation of the p53 tumor suppressor protein. While not definitively shown for this compound, it represents a plausible mechanism of action for structurally related compounds.

Caption: Representative MAPK-p53 signaling pathway potentially modulated by bioactive aldehydes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific hazard information should be consulted from the material safety data sheet (MSDS) before use.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties and versatile reactivity allow for the construction of diverse molecular architectures. Further research into its biological activities and specific interactions with cellular pathways will continue to unlock its potential for the development of novel therapeutic agents.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 65373-52-6 | Benchchem [benchchem.com]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Oxazole-2-carbaldehyde: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential biological relevance of oxazole-2-carbaldehyde. This document is intended to serve as a valuable resource, summarizing key data, detailing experimental methodologies, and visualizing complex chemical and biological processes.

Core Physical and Chemical Properties

This compound is a heterocyclic aldehyde with the molecular formula C₄H₃NO₂.[1] Its structure, featuring an oxazole ring substituted with a carbaldehyde group at the 2-position, imparts it with unique reactivity and makes it a valuable intermediate in organic synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 97.07 g/mol | [1] |

| Boiling Point | 182.5 ± 23.0 °C (Predicted) | [2] |

| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in water. Miscible with polar aprotic solvents (e.g., Dichloromethane). | [3][4] |

| Appearance | Light brown liquid | [5] |

| pKa (of conjugate acid) | -1.86 ± 0.10 (Predicted) | [2] |

Synthesis of this compound and its Derivatives

The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to this scaffold. These methods are crucial for accessing this compound and its derivatives for further study and application.

Key Synthetic Methodologies

Several classical and modern methods are employed for the synthesis of oxazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Robinson-Gabriel Synthesis: This method involves the dehydration of 2-acylamino-ketones to form oxazoles.[6][7]

-

Fischer Oxazole Synthesis: This synthesis utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3]

-

Van Leusen Oxazole Synthesis: A versatile method that allows for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5]

Below are diagrams illustrating the logical workflow and reaction mechanism for the Van Leusen oxazole synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Mass Spectrometry Fragmentation of Oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of oxazole-2-carbaldehyde. The information presented herein is synthesized from established fragmentation principles of heterocyclic compounds and aldehydes, offering a predictive framework for the interpretation of experimental data.

Introduction to this compound and its Mass Spectrometric Behavior

The electron impact (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak. The subsequent fragmentation is likely to be driven by the presence of the aldehyde group and the inherent instability of the oxazole ring under ionization.[2][5] Key fragmentation pathways are anticipated to include the loss of a hydrogen radical, the formyl radical, and carbon monoxide, followed by the characteristic cleavage of the oxazole ring.[2][6]

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron impact mass spectrometry.

| m/z | Proposed Ion Structure | Formula | Proposed Fragmentation Pathway |

| 97 | [M]⁺• (Molecular Ion) | [C₄H₃NO₂]⁺• | Parent molecule |

| 96 | [M-H]⁺ | [C₄H₂NO₂]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 69 | [M-CO]⁺• | [C₃H₃NO]⁺• | Loss of carbon monoxide from the molecular ion |

| 68 | [M-CHO]⁺ | [C₃H₂NO]⁺ | Loss of the formyl radical (CHO) |

| 41 | [C₂H₃N]⁺• | [C₂H₃N]⁺• | Cleavage of the oxazole ring, loss of CO₂ |

| 40 | [C₂H₂N]⁺ | [C₂H₂N]⁺ | Further fragmentation of the oxazole ring |

Proposed Experimental Protocol for Mass Spectrometry Analysis

To obtain a mass spectrum of this compound, the following experimental setup using an electron ionization mass spectrometer is proposed:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the ion source via a direct insertion probe or a gas chromatograph.

-

Ionization: Electron Ionization (EI) is employed. The electron energy is typically set to 70 eV to induce reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier or a similar detector is used to detect the ions.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 10-200 to ensure the detection of the molecular ion and all significant fragment ions.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Boiling Point Determination of Oxazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the boiling point of oxazole-2-carbaldehyde, a pivotal heterocyclic aldehyde in contemporary drug discovery and development. Recognizing that this compound exists as a liquid at ambient temperatures, this document eschews traditional melting point analysis in favor of a detailed exposition on micro-boiling point determination. The methodologies presented herein are tailored for researchers, scientists, and drug development professionals who require precise physical constant data for compound characterization, purity assessment, and quality control. This guide emphasizes the causal relationships between experimental parameters, sample purity, and the accuracy of the final determination, thereby providing a self-validating protocol. All procedures are grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of this compound and the Imperative of Purity

This compound is a key synthetic intermediate, valued for the oxazole moiety—a structural motif present in numerous biologically active compounds and approved pharmaceuticals. Its aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of complex molecular architectures.

The physical properties of a compound are intrinsically linked to its identity and purity. For a liquid such as this compound, the boiling point is a critical physical constant. A sharp, consistent boiling point is a strong indicator of a pure substance, while a broad boiling range suggests the presence of impurities.[1][2] In the context of drug development, even minute impurities can significantly alter the pharmacological and toxicological profile of a compound. Therefore, the precise determination of the boiling point of this compound is not merely an academic exercise but a fundamental aspect of quality assurance and control.

This guide will focus on the micro-boiling point determination method, a technique well-suited for the small sample quantities often encountered in research and early-stage drug development.

Synthesis and Purification of this compound: A Prerequisite for Accurate Analysis

The fidelity of a boiling point determination is fundamentally dependent on the purity of the sample. Common impurities in aldehydes often include the corresponding alcohol from which it was synthesized, the carboxylic acid from over-oxidation, and products of self-condensation.[3] The synthesis of oxazole derivatives can be achieved through various methods, such as the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[4][5]

Regardless of the synthetic route, rigorous purification is paramount. Fractional distillation is the preferred method for purifying liquid aldehydes like this compound.[6][7] This technique separates components of a liquid mixture based on differences in their boiling points.[8][9] For compounds with close boiling points, a fractionating column with a high number of theoretical plates is necessary to achieve effective separation.[10]

General Purification Protocol for this compound:

-

Acid Removal: Wash the crude this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, such as oxazole-2-carboxylic acid.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

-

Fractional Distillation: Purify the dried liquid by fractional distillation under atmospheric or reduced pressure. The boiling point of the purest fraction should be recorded.

Experimental Protocol: Micro-Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a classic and reliable technique for determining the boiling point of a small amount of liquid.[11][12] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1]

Apparatus and Reagents

-

Thiele Tube

-

High-temperature resistant mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or a small piece of rubber tubing

-

Bunsen burner or a suitable heating mantle

-

Clamp and stand

-

Purified this compound

Thermometer Calibration

The accuracy of the boiling point determination is contingent on the accuracy of the thermometer. Therefore, the thermometer should be calibrated using substances with known boiling points.[13] For the expected boiling point of this compound (predicted around 182.5 °C), a high-boiling point standard should be used. The calibration involves comparing the thermometer reading in boiling water (adjusting for atmospheric pressure) and other known standards to the true values and creating a correction curve if necessary.[14][15][16]

Step-by-Step Procedure

-

Sample Preparation: Add 0.5-1 mL of purified this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube into the small test tube with the open end down.

-

Assembly: Attach the small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to the stand and fill it with oil to a level just above the top of the side arm.

-

Immersion: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level to prevent it from breaking.[17]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle. The shape of the Thiele tube promotes even heating of the oil through convection currents.[18][19]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands. As the liquid approaches its boiling point, the rate of bubbling will increase as the vapor of the this compound displaces the air.

-

Determining the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, remove the heat source and allow the apparatus to cool slowly.

-

Recording the Boiling Point: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[12][20] This is the point where the external pressure overcomes the vapor pressure of the sample. Record this temperature.

-

Repeatability: For accuracy, repeat the determination at least twice. The readings should be within a narrow range (e.g., ±0.5 °C).

Safety Precautions

-

This compound is a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.[21][22] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23]

-

Be cautious when heating the oil in the Thiele tube to avoid burns and fire hazards. Never heat a closed system.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the micro-boiling point determination process.

Caption: Workflow for Micro-Boiling Point Determination.

Data Presentation and Interpretation

The experimentally determined boiling point of this compound should be reported along with the atmospheric pressure at which the measurement was taken, as boiling point is pressure-dependent.[24]

| Property | Value | Source |

| Molecular Formula | C₄H₃NO₂ | PubChem |

| Molecular Weight | 97.07 g/mol | PubChem |

| Physical State | Light brown liquid | ChemicalBook |

| Predicted Boiling Point | 182.5 ± 23.0 °C | Chemdad |

Note: The predicted boiling point is a calculated value and may differ from the experimentally determined value.

A sharp and reproducible boiling point indicates a high degree of purity. A boiling range of more than 2 °C typically suggests the presence of impurities.

Conclusion

The accurate determination of the boiling point of this compound is a critical step in its characterization and quality control, particularly in the context of its application in drug discovery and development. The micro-boiling point method using a Thiele tube offers a reliable and material-sparing approach for this determination. By adhering to the principles of sample purity, proper experimental technique, and accurate temperature measurement, researchers can obtain precise and trustworthy data that is essential for advancing their scientific endeavors.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Chymist.com. Micro Boiling Point Determination. [Link]

-

Wikipedia. (n.d.). Thiele tube. [Link]

-

Chemconnections.org. Boiling Point Determination. [Link]

-

University of Glasgow. (n.d.). Micro-boiling point measurement. [Link]

-

University of Glasgow. (n.d.). Micro-boiling point measurement. [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. [Link]

-

State Food Safety. (n.d.). Training Tip: Boiling Point Calibration. [Link]

-

LookChem. (n.d.). General procedures for the purification of Aldehydes. [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. [Link]

-

Jack Westin. (n.d.). Distillation - Separations And Purifications. [Link]

-

FoodDocs. (2025, July 14). How To Calibrate a Thermometer: Freezing and Boiling Point Methods. [Link]

-

Fluke. (n.d.). Boiling Water Method for Thermometer Calibration: Applications and Accuracy. [Link]

-

Study Rocket. (n.d.). Checking the Calibration of Thermometers by Using Ice and Boiling Water. [Link]

-

Quora. (2018, April 17). Why is the criterion of the boiling point to check the purity of liquid?[Link]

-

Chemistry LibreTexts. (2022, April 7). 6.2A: Overview of Boiling Point. [Link]

-

Reddit. (2015, April 1). Purifying aldehydes?[Link]

-

The Chemistry Blog. (n.d.). What is Fractional Distillation?[Link]

-

Chemistry LibreTexts. (2021, March 5). 6.2: Boiling Point. [Link]

-

TutorChase. (n.d.). How do melting and boiling points indicate purity?[Link]

-

North Dakota Health and Human Services. (n.d.). THERMOMETER CALIBRATION. [Link]

- Google Patents. (2000, May 10).

-

JoVE. (2015, March 4). Fractional Distillation: Principle, Purification of a Mixture. [Link]

- Google Patents. (n.d.).

-

McGraw Hill's AccessScience. (n.d.). Boiling point. [Link]

-

University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]

-

University of Rochester. (n.d.). How To: Purify by Distillation. [Link]

-

Wikipedia. (n.d.). Fractional distillation. [Link]

-

PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tutorchase.com [tutorchase.com]

- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jackwestin.com [jackwestin.com]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. Purification [chem.rochester.edu]

- 10. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. Training Tip: Boiling Point Calibration [statefoodsafety.com]

- 14. fooddocs.com [fooddocs.com]

- 15. fluke.com [fluke.com]

- 16. studyrocket.co.uk [studyrocket.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Thiele tube - Wikipedia [en.wikipedia.org]

- 19. timstar.co.uk [timstar.co.uk]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. aksci.com [aksci.com]

- 24. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties and Synthesis of Oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point of oxazole-2-carbaldehyde, a key physical property for its handling, purification, and application in research and development. The document details a standard experimental protocol for boiling point determination and illustrates a common synthetic route to the compound.

Boiling Point of this compound

This compound, a heterocyclic aldehyde, is a valuable building block in medicinal chemistry and materials science. Accurate knowledge of its physical properties is crucial for its application. The boiling point is a fundamental characteristic used to assess purity and to establish parameters for distillation-based purification.

Quantitative Data

The experimentally determined boiling point of this compound is summarized in the table below. The data is reported at standard atmospheric pressure.

| Compound Name | CAS Number | Boiling Point (°C) | Pressure (mmHg) | Reference |

| This compound | 65373-52-6 | 182.5 | 760 | [1][2][3] |

Experimental Protocol: Boiling Point Determination

While a specific experimental record for the boiling point determination of this compound is not publicly available, a standard and widely accepted methodology for determining the boiling point of a liquid organic compound is the capillary method. This method can be performed using either a Thiele tube or a heating block apparatus.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the capillary method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and subsequently, the liquid re-enters the capillary upon cooling, is recorded as the boiling point.

Materials and Apparatus

-

Sample of this compound

-

Thiele tube or aluminum heating block

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure

-

Sample Preparation : A small amount (a few drops) of this compound is placed into the fusion tube.

-

Capillary Insertion : A capillary tube, sealed at one end, is placed open-end-down into the liquid in the fusion tube.

-

Apparatus Assembly : The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This assembly is then immersed in the heating bath (Thiele tube filled with mineral oil or an aluminum block).[1]

-

Heating : The apparatus is heated gently and slowly.[1] The heating rate should be controlled to ensure a gradual increase in temperature.

-

Observation : As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]

-

Boiling Point Determination : The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

-

Pressure Correction : The atmospheric pressure should be recorded at the time of the experiment. If the pressure is not 760 mmHg, a correction may be applied to the observed boiling point.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Perform the experiment in a well-ventilated fume hood.

-

Handle hot glassware with appropriate clamps and heat-resistant gloves.

-

Be cautious when working with open flames if a Bunsen burner is used.

Synthesis of this compound

A common method for the synthesis of this compound is the direct formylation of the parent heterocycle, oxazole. This reaction introduces a formyl group (-CHO) at the C2 position of the oxazole ring.

Synthetic Pathway

The formylation of oxazole can be achieved using a Vilsmeier-Haack type reagent, such as a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), or by deprotonation at the C2 position followed by quenching with a formylating agent like DMF.[4] The following diagram illustrates the general workflow for the synthesis of this compound from oxazole.

Caption: Synthetic workflow for this compound.

References

Navigating the Solubility Landscape of Oxazole-2-carbaldehyde: A Technical Guide

Introduction

Oxazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Understanding its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. Currently, there is a notable absence of publicly available, quantitative data on the solubility of this compound in common organic solvents. This technical guide is designed to address this gap by providing researchers, scientists, and drug development professionals with a comprehensive overview of the established experimental protocols for determining the solubility of this compound.

This document outlines the standard methodologies for both thermodynamic and kinetic solubility determination, details the analytical procedures for quantification, and provides a framework for the systematic presentation of solubility data. By following the protocols described herein, researchers can generate reliable and reproducible solubility profiles for this compound, facilitating its application in a variety of research and development settings.

Data Presentation

A systematic tabulation of solubility data is crucial for easy comparison and interpretation. The following table provides a recommended format for presenting the experimentally determined solubility of this compound in various organic solvents at different temperatures.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] | |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] | |

| Isopropanol | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] | |

| Acetone | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] | |

| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] | |

| Dichloromethane | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] | |

| Ethyl Acetate | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] | |

| Tetrahydrofuran | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] | |

| Toluene | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] | |

| Dimethyl Sulfoxide | 25 | [Experimental Data] | [Calculated Data] |

| 40 | [Experimental Data] | [Calculated Data] |

Experimental Protocols

The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[1] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

1.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV/Vis spectrophotometer or HPLC system

1.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[1]

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours).[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent measurements does not change significantly.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant through a syringe filter.[3] This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method (UV/Vis spectroscopy or HPLC). Analyze the diluted solution to determine the concentration of this compound.

1.3. Analytical Quantification

-

UV/Vis Spectroscopy: If this compound has a suitable chromophore, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).[4][5] The concentration of the unknown sample can then be determined from this calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method for concentration determination.[6][7] A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration. The concentration of the sample is then determined from its peak area using the calibration curve.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous or organic medium.[8][9] This method is faster and requires less compound than the shake-flask method.

2.1. Materials and Equipment

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected organic solvents

-

96-well microplates

-

Plate shaker

-

Plate reader (nephelometer or UV/Vis spectrophotometer)

2.2. Procedure

-

Compound Addition: Add a small volume of the this compound DMSO stock solution to the wells of a microplate.

-

Solvent Addition: Add the selected organic solvent to the wells.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Analysis: Determine the solubility by one of the following methods:

-

Nephelometry: Measure the light scattering caused by any precipitated compound. The solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the solvent blank.[8]

-

Direct UV/Vis: After incubation, filter the solutions to remove any precipitate. The concentration of the dissolved compound in the filtrate is then measured using a UV/Vis plate reader.[10]

-

Mandatory Visualizations

Caption: Experimental workflow for thermodynamic solubility determination.

Caption: Factors influencing the solubility of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. quora.com [quora.com]

- 3. enamine.net [enamine.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. rootspress.org [rootspress.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Theoretical Insights into Oxazole-2-carbaldehyde: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-2-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in medicinal chemistry and materials science. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The electronic and structural characteristics of this compound, conferred by the interplay between the aromatic oxazole core and the reactive aldehyde group, are of significant interest for understanding its reactivity and designing novel derivatives with tailored functionalities.

This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its molecular structure, electronic properties, and vibrational characteristics as elucidated by computational chemistry methods. The data presented herein is based on established theoretical methodologies for analogous oxazole derivatives, providing a robust framework for in-silico analysis.

Computational Methodology

The theoretical data presented in this guide are derived from computational protocols widely employed for the study of heterocyclic molecules. These methods, primarily based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for predicting molecular properties.[2]

Experimental Protocols

Geometry Optimization and Vibrational Frequency Analysis:

-

Initial Structure Generation: The 2D structure of this compound is sketched using a molecular editor and converted into a 3D conformation.

-

Computational Method: The geometry is optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[3][4]

-

Basis Set: The 6-311++G(d,p) basis set is typically employed to ensure a high degree of accuracy for both structural and electronic property calculations.[3][5]

-

Optimization Criteria: The geometry is optimized to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared spectrum and to characterize the nature of the stationary point. Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[6]

Electronic Property Calculations:

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine various electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[8][9]

Data Presentation

The following tables summarize key quantitative data from theoretical studies on the parent oxazole molecule and representative oxazole derivatives. This data provides a baseline for understanding the properties of this compound.

Table 1: Optimized Geometric Parameters of Oxazole

Calculated at the B3LYP/6-311++g(2df,2p) level of theory. Data extracted from a study on the kinetics of photo-oxidation of oxazole.[1]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.359 | C5-O1-C2 | 103.8 |

| C2-N3 | 1.300 | O1-C2-N3 | 115.3 |

| N3-C4 | 1.389 | C2-N3-C4 | 104.9 |

| C4-C5 | 1.356 | N3-C4-C5 | 108.3 |

| C5-O1 | 1.370 | C4-C5-O1 | 107.7 |

Table 2: Calculated Vibrational Frequencies for Oxazole

Anharmonic vibrational frequencies calculated with a hybrid approach combining fc-CCSD(T)/ccpVTZ harmonic frequencies with anharmonic revDSD/junTZ contributions.[10]

| Mode | Assignment | Wavenumber (cm⁻¹) |

| ν1 | CH stretch | 3173 |

| ν2 | CH stretch | 3149 |

| ν3 | CH stretch | 3098 |

| ν4 | Ring stretch | 1530 |

| ν5 | Ring stretch | 1488 |

| ν6 | CH in-plane bend | 1341 |

| ν7 | Ring stretch | 1281 |

| ν8 | CH in-plane bend | 1150 |

| ν9 | Ring stretch | 1089 |

| ν10 | CH in-plane bend | 1055 |

| ν11 | Ring stretch | 900 |

| ν12 | CH out-of-plane bend | 877 |

| ν13 | Ring torsion | 741 |

| ν14 | CH out-of-plane bend | 725 |

| ν15 | CH out-of-plane bend | 619 |

Table 3: Frontier Molecular Orbital Energies of a Representative Oxazole Derivative

Data for a hypothetical oxazole derivative calculated using DFT.[2]

| Parameter | Energy (eV) |

| HOMO | -5.65 |

| LUMO | -0.81 |

| Energy Gap (ΔE) | 4.84 |

Mandatory Visualization

Discussion of Theoretical Findings

Molecular Geometry

The geometry of the oxazole ring is expected to be nearly planar, a characteristic feature of aromatic systems.[5] The bond lengths and angles presented in Table 1 for the parent oxazole provide a reference for this compound. The introduction of the carbaldehyde group at the C2 position is anticipated to cause minor perturbations in the ring geometry. The C2-N3 bond may exhibit a slight elongation due to the electron-withdrawing nature of the aldehyde group. The C-C and C=O bond lengths of the carbaldehyde substituent are expected to be in the typical range for single and double bonds, respectively.

Vibrational Analysis

The calculated vibrational frequencies for oxazole (Table 2) offer a basis for interpreting the experimental infrared and Raman spectra of this compound. The characteristic vibrational modes of the oxazole ring, such as C-H stretching, ring stretching, and in-plane and out-of-plane bending, will be present. Additionally, the spectrum of this compound will feature distinct peaks corresponding to the carbaldehyde group, most notably a strong C=O stretching vibration, typically observed in the region of 1700 cm⁻¹.

Electronic Properties and Reactivity

The electronic properties of this compound are dictated by its frontier molecular orbitals. The HOMO is likely to be distributed over the oxazole ring, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, is expected to have significant contributions from the carbaldehyde group, highlighting its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.[2] For a representative oxazole derivative, this gap is calculated to be 4.84 eV, indicating a moderately reactive molecule.[2]

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For the oxazole ring, the region around the nitrogen atom is the most electron-rich (negative potential), making it a likely site for electrophilic attack and hydrogen bonding interactions.[11] The oxygen atom of the carbaldehyde group will also exhibit a negative potential, while the hydrogen atom of the aldehyde and the C2 carbon of the oxazole ring are expected to be electron-deficient (positive potential), rendering them susceptible to nucleophilic attack.

Conclusion

Theoretical studies based on Density Functional Theory provide invaluable insights into the structural and electronic properties of this compound. The computational data on its optimized geometry, vibrational frequencies, and electronic characteristics serve as a powerful tool for understanding its chemical behavior and for the rational design of new derivatives with potential applications in drug discovery and materials science. The methodologies and representative data presented in this guide offer a foundational understanding for researchers and scientists working with this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. irjweb.com [irjweb.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjweb.com [irjweb.com]

- 8. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cresset-group.com [cresset-group.com]

A Technical Guide to Quantum Chemical Calculations for Oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Oxazole-2-carbaldehyde. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Understanding its fundamental characteristics through computational modeling is crucial for the rational design of novel therapeutics and functional materials.[1][4][5] This document details the theoretical methodologies, presents key quantitative data, and illustrates computational workflows relevant to the study of this molecule.

Computational Methodologies: A Protocol for In Silico Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting molecular properties with a favorable balance of accuracy and computational cost.[1][6][7] The protocols employed in the study of oxazole derivatives typically involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties.[1][8]

Theoretical Framework: The most prevalent method for studying oxazole systems is DFT, utilizing functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation.[1][6][8][9] For higher accuracy, especially in reaction mechanism studies, other functionals such as M06-2X may be employed.[7][9]

Basis Sets: The choice of basis set is critical for the accuracy of the calculation. Pople-style basis sets are commonly used, including:

-

6-31G(d): A split-valence basis set with polarization functions on heavy atoms, suitable for initial geometry optimizations.

-

6-31+G(d,p): Includes diffuse functions (+) for describing anions or weak interactions and polarization functions on hydrogen atoms (p).

-

6-311++G(d,p): A triple-split valence basis set with diffuse functions on all atoms, offering higher accuracy for electronic properties.[1][9]

Software: Commercial and academic software packages such as Gaussian, HyperChem, and ORCA are frequently used to perform these calculations.[1][5]

A typical workflow for the quantum chemical analysis of this compound is depicted below. The process begins with an initial molecular structure, which is then optimized to find the lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its vibrational spectra. Finally, various electronic properties are calculated from the optimized geometry.

Structural Properties and Conformational Analysis

The oxazole ring is an aromatic, planar five-membered heterocycle.[3][6] For this compound, the primary conformational flexibility arises from the rotation of the aldehyde group around the C2-C(aldehyde) bond. Computational studies on related substituted oxazoles and benzoxazoles confirm the planarity of the core ring structure.[1][6] DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometrical Parameters for Oxazole Derivatives (Note: Data is based on calculations for related oxazole and benzoxazole structures as specific high-level calculations for this compound are not available in the cited literature. These values serve as a reliable estimation.)

| Parameter | Description | Typical Value | Method (Molecule) | Reference |

| Bond Lengths (Å) | ||||

| O1-C2 | Oxazole Ring | 1.36 - 1.38 Å | B3LYP/6-31G** (Oxazole) | [6] |

| N3-C2 | Oxazole Ring | 1.30 - 1.32 Å | B3LYP/6-31G** (Oxazole) | [6] |

| C4-C5 | Oxazole Ring | 1.35 - 1.37 Å | B3LYP/6-31G** (Oxazole) | [6] |

| C=O | Carbaldehyde | ~1.21 Å | B3LYP/6–311++G(d,p) (2-chloroquinoline-3-carboxaldehyde) | [8] |

| Bond Angles (°) | ||||

| O1-C2-N3 | Oxazole Ring | ~115° | B3LYP/6-31G** (Oxazole) | [6] |

| C2-N3-C4 | Oxazole Ring | ~104° | B3LYP/6-31G** (Oxazole) | [6] |

| O1-C5-C4 | Oxazole Ring | ~107° | B3LYP/6-31G** (Oxazole) | [6] |

| Dihedral Angles (°) | ||||

| O1-C2-C(ald)-O(ald) | Aldehyde Orientation | ~0° or ~180° | Conformational Analysis | [10] |

Vibrational Analysis

Vibrational spectroscopy, when combined with DFT calculations, is a powerful tool for structural characterization. Theoretical calculations provide harmonic frequencies that typically overestimate experimental values due to the neglect of anharmonicity.[11] Therefore, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.[8]

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Assignments are based on characteristic frequencies from studies on related carbaldehyde-substituted heterocycles.)

| Frequency Range (cm⁻¹) (Scaled) | Assignment |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2900 - 2800 | C-H stretching (aldehyde) |

| 1710 - 1680 | C=O stretching (aldehyde)[12] |

| 1620 - 1550 | C=N and C=C stretching (oxazole ring) |

| 1500 - 1300 | Ring stretching and C-H in-plane bending |

| 1250 - 1000 | C-O stretching and ring breathing modes |

| Below 1000 | C-H out-of-plane bending and ring deformation modes |

Electronic Properties and Reactivity Descriptors

The electronic nature of this compound governs its reactivity and potential for intermolecular interactions, which is critical for drug development. Frontier Molecular Orbital (FMO) theory is central to this analysis, where the Highest Occupied Molecular Orbital (HOMO) acts as an electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.[1]

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.[1][13] From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. The red regions (negative potential) indicate sites prone to electrophilic attack (e.g., around the oxygen atoms), while blue regions (positive potential) indicate sites for nucleophilic attack.[1]

Table 3: Calculated Electronic Properties and Reactivity Descriptors for Oxazole Derivatives

| Property | Symbol | Value | Method (Molecule) | Reference |

| HOMO Energy | EHOMO | -9.53 eV | B3LYP/6-31G** (Oxazole) | [6] |

| LUMO Energy | ELUMO | -4.49 eV | B3LYP/6-31G** (Oxazole) | [6] |

| Energy Gap | ΔE | 5.04 eV | B3LYP/6-31G** (Oxazole) | [6] |

| Dipole Moment | µ | 1.58 D | HF/6-31G** (Oxazole) | [6] |

| Chemical Hardness | η | 2.52 eV | B3LYP/6-31G** (Oxazole) | Derived from[6] |

| Electronegativity | χ | 7.01 eV | B3LYP/6-31G** (Oxazole) | Derived from[6] |

| Electrophilicity Index | ω | 9.75 eV | B3LYP/6-31G** (Oxazole) | Derived from[6] |

| Softness | S | 0.198 eV⁻¹ | B3LYP/6-31G** (N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine) | Derived from[1] |

Note: Values for reactivity descriptors are calculated from the reported HOMO/LUMO energies in the cited literature. The presence of the electron-withdrawing carbaldehyde group is expected to lower the HOMO and LUMO energies and affect the reactivity descriptors accordingly.

Conclusion

Quantum chemical calculations offer profound insights into the fundamental properties of this compound. Through the application of DFT, it is possible to obtain a detailed understanding of the molecule's geometry, vibrational modes, and electronic structure. The data derived from these computational models, including optimized geometries, predicted spectra, and reactivity indices, provides a robust theoretical foundation for researchers in drug discovery and materials science. This in silico approach allows for the efficient screening of derivatives, the interpretation of experimental data, and the rational design of new molecules with desired biological activities or material properties, ultimately accelerating the development pipeline.

References

- 1. irjweb.com [irjweb.com]

- 2. This compound | 65373-52-6 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Analysis of Oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxazole-2-carbaldehyde

This compound (C₄H₃NO₂) is a key heterocyclic building block featuring an oxazole ring substituted with a carbaldehyde group at the 2-position. The oxazole scaffold is a prominent feature in many biologically active compounds and natural products, imparting a range of pharmacological activities. The electrophilic nature of the aldehyde group, coupled with the aromaticity of the oxazole ring, makes this molecule a versatile precursor for the synthesis of more complex derivatives with potential therapeutic applications, including antimicrobial and anticancer agents.[1]

Synthesis of this compound

Several synthetic routes to this compound have been established. One common and classical approach involves the cyclization of α-halo ketones with a suitable nitrogen source, such as an amide, under reflux conditions.[1] This method, while straightforward, requires careful optimization to ensure high purity and avoid side reactions.[1]

Modern synthetic innovations have provided alternative pathways. For instance, the Van Leusen oxazole synthesis is noted for its versatility and high yields.[1] Other methods include the oxidation of methyl-substituted oxazoles and palladium-catalyzed oxidative cyclization, which offer regioselective control.[1]

A representative synthetic protocol is the formylation of an oxazole precursor. This can be achieved by treating the oxazole with a strong base like n-butyllithium at low temperatures (-78 °C), followed by the addition of N,N-dimethylformamide (DMF). The reaction is then gradually warmed to room temperature and stirred overnight. Purification is typically performed using column chromatography.

Experimental Protocol for Crystal Structure Analysis

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. The following is a detailed, generalized workflow for the crystal structure analysis of an organic compound like this compound.

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a small organic molecule like this compound, which is a liquid at room temperature, crystallization would likely be attempted at low temperatures.

-

Method: Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) at a controlled, low temperature is a common technique. Vapor diffusion, where a precipitant slowly diffuses into the solution of the compound, is another effective method.

X-ray Diffraction Data Collection

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to irradiate the crystal.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations.

Data Processing and Structure Solution

-